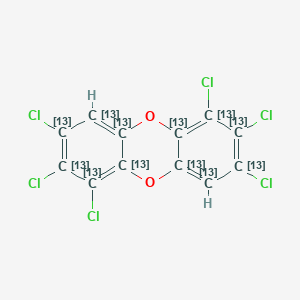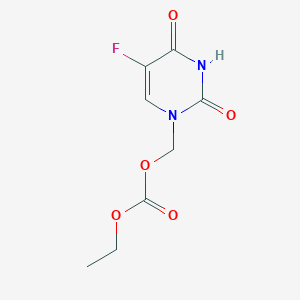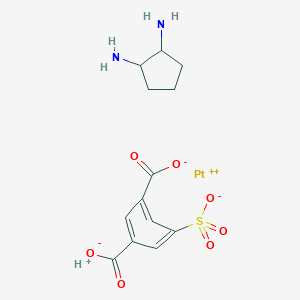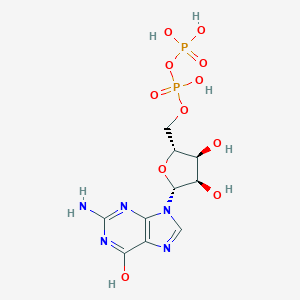
Glutamylcysteyllysine
説明
Glutamylcysteyllysine (GCK) is a tripeptide consisting of glutamic acid, cysteine, and lysine. It is a naturally occurring peptide found in various biological systems, including plants, animals, and microorganisms. GCK has been the subject of extensive research due to its potential applications in various fields, including medicine, biotechnology, and food science.
科学的研究の応用
1. Cancer Metabolism and Therapy
Glutamylcysteyllysine, through its involvement in glutamine metabolism, plays a crucial role in cancer biology. Research has identified the addiction of cancer cells to nutrients like glutamine, making glutaminolysis pathways targets for cancer therapy. This has led to explorations of basic science discoveries for potential clinical applications in oncology (Altman, Stine, & Dang, 2016).
2. Enzymatic Activity and Disease Association
The enzyme gamma-glutamyltranspeptidase (GGT), involved in glutathione homeostasis, has relevance in various physiological disorders. GGT, which interacts with glutathione and its derivatives like this compound, is associated with conditions like Parkinson's disease, apoptosis inhibition, and diabetes (Castonguay et al., 2007).
3. Nutritional and Immune Support
In animal studies, dietary glycyl-glutamine, a derivative of this compound, has shown effects on growth performance, small intestinal integrity, and immune responses. This suggests potential applications in nutritional science and immunology (Jiang et al., 2009).
4. Glutamine Supplementation in Critical Care
Glutamine supplementation, closely related to this compound metabolism, has been researched for its impact on patient outcomes in critical care settings. Studies indicate that glutamine-enriched parenteral nutrition can improve clinical outcomes in critically ill patients (Goeters et al., 2002).
5. Role in Antioxidant Defense and Nutrient Metabolism
Glutathione metabolism, in which this compound is a key component, plays vital roles in antioxidant defense, nutrient metabolism, and cellular events regulation. This has implications for the treatment of diseases like Alzheimer's, Parkinson's, and diabetes (Wu et al., 2004).
6. Potential in Cancer Immunotherapy
Research suggests that targeting glutamine synthetase, which is involved in this compound metabolism, can shift macrophages toward an M1-like phenotype. This indicates potential applications in cancer immunotherapy by exploiting metabolic differences between cancer cells and immune cells (Palmieri et al., 2017).
7. Structural and Functional Analysis
Studies focusing on the structure of molecules like glycylglutamic acid, related to this compound, provide insights into their roles in biological processes and potential applications in disease detection and diagnosis (Hoff et al., 2021).
作用機序
Target of Action
Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of this compound are the proteins in the cell where it plays a regulatory role in several cell-specific processes .
Mode of Action
It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Biochemical Pathways
This compound is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension this compound, goes beyond that of a simple metabolic fuel or protein precursor .
Pharmacokinetics
It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, thereby impacting its bioavailability.
Result of Action
The result of this compound’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .
将来の方向性
Research into Glutamylcysteyllysine and its role in glutamine metabolism is ongoing. Future therapeutic perspectives in glutamine metabolism are being explored . The role of glutamine in cellular metabolism is also a subject of future investigation .
Relevant Papers
Several papers have been published on this compound and related topics. These include "Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes" , "γ-Glutamylcysteine synthetase and γ-glutamyl transferase as…" , and "Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions" .
生化学分析
Biochemical Properties
Glutamylcysteyllysine, like other members of the glutathione family, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the γ-glutamyl cycle, which includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl cysteine synthetase and glutathione synthetase . This compound also interacts with γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in antioxidant defense, detoxification, and inflammation processes . In addition, it has been found to be involved in many physiological disorders, such as Parkinson’s disease and diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of many key cellular functions, including adhesion, migration, proliferation, intracellular Ca2+ fluxes, and more . It also protects activated cells from antigen-induced apoptotic cell death .
Metabolic Pathways
This compound is involved in the glutathione metabolism pathway, which includes the γ-glutamyl cycle . This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could potentially affect metabolic flux or metabolite levels.
特性
IUPAC Name |
6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXJHXGYMJKXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



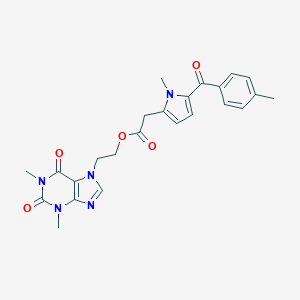

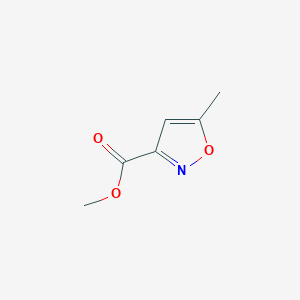
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)




